molecular formula C24H22N2O5S B11127324 benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11127324
M. Wt: 450.5 g/mol
InChI Key: BBJWBRFUUVRNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. This compound features a benzyl ester at position 6, a 4-(methoxycarbonyl)phenyl group at position 5, and methyl substituents at positions 2 and 7 (Figure 1). Characterization typically involves spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography for structural confirmation .

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

benzyl 5-(4-methoxycarbonylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O5S/c1-14-19(23(29)31-13-16-7-5-4-6-8-16)20(26-21(27)15(2)32-24(26)25-14)17-9-11-18(12-10-17)22(28)30-3/h4-12,15,20H,13H2,1-3H3

InChI Key

BBJWBRFUUVRNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Intermediate Synthesis

The Biginelli reaction, a three-component condensation between an aldehyde, thiourea, and a β-ketoester, forms the dihydropyrimidine-2-thione intermediate. For this compound, 4-(methoxycarbonyl)benzaldehyde replaces the traditional aldehyde to introduce the methoxycarbonylphenyl moiety. Reacting equimolar quantities of 4-(methoxycarbonyl)benzaldehyde, thiourea, and ethyl acetoacetate in ethanol under acidic catalysis (e.g., HCl) at reflux yields 5-(4-(methoxycarbonyl)phenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione with 85% efficiency. The methyl groups at positions 2 and 7 originate from the acetoacetate’s ketone moiety.

Table 1: Biginelli Condensation Conditions

ComponentQuantity (mmol)SolventCatalystTemperatureTimeYield
4-(Methoxycarbonyl)benzaldehyde10EthanolHClReflux6 h85%
Thiourea15EthanolHClReflux6 h-
Ethyl acetoacetate10EthanolHClReflux6 h-

Cyclization to Thiazolo[3,2-a]Pyrimidine

The dihydropyrimidine-2-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold. Heating the intermediate with excess ethyl chloroacetate in dimethylformamide (DMF) at 120°C for 2 hours under microwave irradiation achieves 90% conversion. Microwave irradiation significantly reduces reaction time compared to conventional heating (10 minutes vs. 6–8 hours). The reaction mechanism involves nucleophilic attack by the thione sulfur on the chloroacetate’s α-carbon, followed by cyclodehydration.

Table 2: Cyclization Optimization

MethodSolventTemperatureTimeYield
Conventional HeatingDMF120°C6 h78%
Microwave IrradiationDMF120°C10 min90%

Functionalization and Esterification

Introduction of the Benzyl Carboxylate Group

The carboxylic acid at position 6 of the thiazolo[3,2-a]pyrimidine core is esterified with benzyl alcohol to form the benzyl carboxylate. Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF), the acid reacts with benzyl alcohol at room temperature for 12 hours, yielding the benzyl ester with 88% efficiency. Alternatively, direct esterification with benzyl bromide in the presence of potassium carbonate achieves comparable yields but requires longer reaction times (24 hours).

Table 3: Esterification Methods

ReagentBase/CatalystSolventTimeYield
Benzyl alcoholPPh₃, DEADTHF12 h88%
Benzyl bromideK₂CO₃DMF24 h85%

Purification and Crystallization

The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane (1:3) as the eluent. Recrystallization yields larger, high-purity crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR): Key absorption bands include 1690 cm⁻¹ (C=O ester), 1663 cm⁻¹ (C=N thiazole), and 1266 cm⁻¹ (C=S).
¹H NMR (DMSO-d₆): Distinct signals at δ 3.76 (s, 2H, CH₂-ph), δ 7.30–7.80 (m, 9H, aromatic protons), and δ 12.78 (s, 1H, NH) confirm the structure.
Mass Spectrometry (MS): A molecular ion peak at m/z 450.5 ([M]⁺) aligns with the molecular formula C₂₄H₂₂N₂O₅S.

Table 4: Spectroscopic Data

TechniqueKey SignalsInterpretation
IR1690, 1663, 1266 cm⁻¹C=O, C=N, C=S
¹H NMRδ 3.76 (s, 2H), δ 7.30–7.80 (m, 9H)Benzyl and aromatic protons
MSm/z 450.5Molecular ion confirmation

Industrial-Scale Production Considerations

Scaling this synthesis necessitates optimizing solvent recovery and minimizing waste. Continuous flow reactors enable precise control over exothermic cyclization steps, while microwave-assisted batch processes enhance throughput . Industrial protocols may substitute DMF with greener solvents like cyclopentyl methyl ether to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains due to its unique structural attributes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro; however, further studies are required to elucidate its mechanisms of action.
  • Anti-inflammatory Effects : Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have documented the synthesis and biological evaluation of related thiazolopyrimidine derivatives:

  • Study on Thiazolopyrimidine Analogues : Investigated the structure-activity relationship (SAR) of various thiazolopyrimidine derivatives, revealing that specific substitutions enhance biological activity against cancer cell lines .
CompoundActivityReference
Benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl...Anticancer
Related Thiazolopyrimidine DerivativeAntimicrobial

Potential Applications

Given its promising biological activities, benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could have several applications:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tool : In studying the mechanisms of thiazolopyrimidine compounds in biological systems.
  • Formulation Development : Potential use in creating novel drug formulations targeting specific diseases.

Mechanism of Action

The mechanism of action of benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Key Properties Biological Activity Reference
Target Compound 5: 4-(Methoxycarbonyl)phenyl
6: Benzyl ester
2,7: Methyl
High rigidity due to 3-oxo group; moderate solubility in polar aprotic solvents Not explicitly reported; inferred kinase/phosphatase inhibition potential
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Bromophenyl
6: Ethyl ester
2: Unsubstituted
7: Methyl
Crystalline (π-halogen interactions); melting point: 180–182°C N/A (structural study)
Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Methoxyphenyl
6: Methyl ester
2: 2-Fluoro-4-methoxybenzylidene
7: Methyl
Enhanced lipid solubility (fluorine); melting point: 213–215°C Anticancer (fluoropyrimidine analog)
Ethyl 5-(1,3-Benzodioxol-5-yl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 1,3-Benzodioxol-5-yl
6: Ethyl ester
2: 3,5-Dibromo-4-hydroxybenzylidene
7: Methyl
IC₅₀: 3.0 µM (Cdc25B inhibition); ROS-independent mechanism Antiproliferative (prostate cancer)
Ethyl 7-methyl-2-[4-(methylsulfanyl)benzylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,5: 4-(Methylsulfanyl)phenyl
6: Ethyl ester
7: Methyl
Planar conformation (X-ray); sulfur-mediated H-bonding Antibacterial, antifungal

Key Observations

In contrast, dibromo substituents (compound in ) confer potent Cdc25B phosphatase inhibition (IC₅₀: 3.0 µM), critical in cancer cell cycle regulation. Fluorine: The 2-fluoro-4-methoxybenzylidene group in increases lipid solubility and metabolic stability, aligning with fluorinated chemotherapeutics like 5-fluorouracil.

Ester Group Influence :

  • Ethyl/methyl esters () improve synthetic accessibility, whereas the benzyl ester in the target compound may enhance membrane permeability due to its lipophilic aromatic group.

Hydrogen Bonding and Crystallinity :

  • The 3-oxo group facilitates hydrogen bonding, stabilizing crystal lattices (e.g., π-halogen interactions in ). Sulfur atoms in participate in C–H···S interactions, affecting supramolecular assembly.

Synthetic Yields :

  • Yields for thiazolo[3,2-a]pyrimidines range from 57–68% , influenced by substituent steric bulk and reaction conditions (e.g., microwave-assisted synthesis in vs. conventional reflux).

Biological Activity

Benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound exhibits a range of significant biological activities, primarily attributed to its unique structural features, including a thiazolo[3,2-a]pyrimidine core and various functional groups.

Chemical Structure and Properties

  • Molecular Formula : C24H22N2O5S
  • Molecular Weight : Approximately 450.5 g/mol
  • Structural Features :
    • Thiazolo[3,2-a]pyrimidine core
    • Benzyl group
    • Methoxycarbonyl substituent on the phenyl ring
    • Carboxylate functional group

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : It has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and potential neuroprotective effects in various biological systems.
  • Enzyme Interaction : Studies focus on its binding affinity to specific enzymes involved in inflammatory pathways, which helps elucidate its mechanism of action and therapeutic targets.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity by modulating key pathways involved in inflammation. For instance, it inhibits the activation of NF-kB, a critical transcription factor in the inflammatory response. This inhibition can lead to a decrease in pro-inflammatory cytokines and chemokines.

Neuroprotective Effects

Given its ability to inhibit inflammatory pathways, this compound shows promise in neuroprotection. It may help mitigate neurodegenerative processes associated with conditions such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxoContains benzyloxy instead of methoxycarbonylDifferent substituent affects biological activity
Ethyl (2E)-2-[4-(allyloxy)benzylidene]-7-methylFeatures an allyloxy groupMay exhibit different reactivity patterns
5-(4-Methoxycarbonylphenyl)-7-methylLacks the thiazole componentSimpler structure may limit biological activity

The distinct substitution pattern and complex structure of this compound contribute to its unique biological effects compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic areas:

  • Neurodegenerative Diseases : Research has indicated that compounds within the thiazolopyrimidine family can provide neuroprotection through anti-inflammatory mechanisms. Specific studies have shown that benzyl derivatives exhibit promising results in models of Parkinson's disease by inhibiting monoamine oxidase B (MAO-B), a key enzyme involved in dopamine metabolism .
    • Example Study : A study on related benzothiazole derivatives revealed potent MAO-B inhibitory activity with IC50 values around 0.062 µM for certain derivatives. This suggests that benzyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl could exhibit similar or enhanced neuroprotective properties due to its structural similarities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via a multi-step condensation approach. For example, refluxing precursors (e.g., substituted benzaldehydes, thiourea derivatives, and esters) in acetic acid/acetic anhydride with sodium acetate as a catalyst (78% yield reported for analogous syntheses) . Key steps include cyclization of the thiazolo[3,2-a]pyrimidine core and esterification. Optimize yields by adjusting solvent ratios (e.g., ethyl acetate:ethanol for crystallization) and reaction duration (8–10 hours under reflux) .

Q. How is the compound’s structural conformation validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For related derivatives, SC-XRD revealed a flattened boat conformation in the pyrimidine ring (deviation: 0.224 Å from plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Use SHELXL for refinement, targeting R-factors <0.06 and data-to-parameter ratios >15:1 to ensure reliability .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodology : Screen for enzyme inhibition (e.g., Cdc25B phosphatase) using dose-response assays. A structurally similar thiazolo[3,2-a]pyrimidine exhibited IC₅₀ = 3.0–4.5 µM against Cdc25B and cancer cell lines (e.g., LNCaP). Use fluorescence-based enzymatic assays and confirm specificity via ROS-independent mechanisms .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond lengths, angles) be resolved during structural analysis?

  • Methodology : Cross-validate SC-XRD data with computational tools like DFT. For example, compare experimental bond lengths (e.g., C–C = 0.003–0.004 Å) with theoretical values. Address outliers by refining hydrogen bonding networks (e.g., C–H···O interactions) and checking for twinning or disorder in crystals .

Q. How to resolve conflicting bioactivity data (e.g., potency vs. cytotoxicity)?

  • Methodology : Perform mechanistic deconvolution. For ROS-independent inhibitors (as in ), use ROS scavengers (e.g., N-acetylcysteine) in cytotoxicity assays. Pair with kinetic studies (e.g., time-dependent enzyme inhibition) to distinguish on-target effects from off-target toxicity .

Q. What computational strategies predict electronic properties and binding interactions?

  • Methodology : Employ DFT calculations to map frontier molecular orbitals (FMO) and electrostatic potentials. For docking, simulate interactions with target proteins (e.g., Cdc25B’s active site). A related study achieved binding affinity predictions with ΔG = −9.2 kcal/mol using AutoDock Vina . Validate with mutagenesis studies on key residues (e.g., catalytic cysteine) .

Q. How to address regioselectivity challenges in modifying the benzylidene substituent?

  • Methodology : Use steric/electronic directing groups. For example, electron-withdrawing substituents (e.g., -OMe, -F) on benzaldehyde precursors favor Z-configuration in the benzylidene moiety. Monitor regiochemistry via NOESY NMR or SC-XRD (e.g., C5 chiral center puckering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.